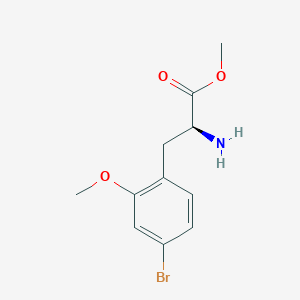

Methyl (S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate

Description

Methyl (S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate is a chiral amino acid ester derivative featuring a brominated and methoxylated aromatic ring. Its molecular formula is C₁₁H₁₃BrNO₃, with a molecular weight of 287.12 g/mol. The compound’s stereochemistry (S-configuration) and functional groups—bromo (halogen), methoxy (ether), and methyl ester—make it a versatile intermediate in pharmaceutical synthesis, particularly for drug candidates requiring targeted halogenation or etherification .

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate |

InChI |

InChI=1S/C11H14BrNO3/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9H,5,13H2,1-2H3/t9-/m0/s1 |

InChI Key |

HRESBYSEEPCQMI-VIFPVBQESA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)Br)C[C@@H](C(=O)OC)N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CC(C(=O)OC)N |

Origin of Product |

United States |

Biological Activity

Methyl (S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate, also known as (S)-Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate, is a chiral compound with significant biological activity due to its unique structural features. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14BrNO3

- Molecular Weight : Approximately 288.14 g/mol

- CAS Number : 1269973-33-2

The compound contains an amino group, a bromo substituent, and a methoxy group on the phenyl ring. The stereochemistry at the second carbon atom (S configuration) is crucial for its biological activity and pharmacological properties.

The biological activity of this compound is influenced by its ability to interact with various biological targets. Research indicates that the bromine and methoxy groups enhance its binding affinity to specific enzymes and receptors. Preliminary studies have shown that modifications to these substituents can significantly alter the compound's interaction profile, suggesting avenues for optimizing its pharmacological effects.

Biological Activity

-

Antimicrobial Activity :

- The compound has demonstrated selective antimicrobial properties against various pathogens. A study highlighted its effectiveness against Chlamydia species, where it affected chlamydial inclusion numbers and morphology in infected cells .

- It also exhibited activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.

- Enzyme Inhibition :

-

Pharmacological Potential :

- Due to its structural characteristics, this compound may serve as a lead candidate in drug development for conditions such as cancer and infectious diseases. Its unique substitution pattern enhances its biological activity compared to structurally similar compounds.

Case Studies

Recent research has focused on the synthesis and evaluation of this compound analogs to assess their biological properties:

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | Antichlamydial | |

| Compound B | PI3Kδ Inhibitor | |

| Compound C | Broad-spectrum Antimicrobial |

These case studies illustrate the compound's versatility and potential for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of Methyl (S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate and its analogs:

Key Comparative Insights

Electronic and Steric Effects

- Bromine vs. Fluorine/Nitro Groups : The bromine in the target compound enables Suzuki-Miyaura cross-coupling reactions , a feature absent in fluorine- or nitro-substituted analogs. Nitro groups (e.g., in C₁₀H₁₂N₂O₄) are typically reduced to amines, limiting their direct utility in late-stage functionalization .

- Methoxy vs. Hydroxyl/Carboxylic Acid: The methoxy group in the target compound enhances lipophilicity compared to the carboxylic acid analog (C₉H₁₀BrNO₂), which is more polar and requires refrigeration for stability .

Stability and Reactivity

- The 2-methoxy-4-bromo substitution in the target compound reduces steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo-4-fluoro in C₉H₉BrFNO₂), facilitating nucleophilic aromatic substitution .

- The nitro derivative (C₁₀H₁₂N₂O₄) is less stable under reducing conditions but serves as a critical intermediate for generating primary amines .

Preparation Methods

Synthetic Routes for Methyl (S)-2-Amino-3-(4-Bromo-2-Methoxyphenyl)Propanoate

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

- 4-Bromo-2-methoxyphenyl backbone : Introduced via electrophilic substitution or late-stage functionalization.

- Propanoate ester : Formed through esterification or transesterification.

- (S)-2-amino group : Installed via asymmetric synthesis or resolution of racemic intermediates.

Stepwise Synthesis from 4-Bromo-2-Methoxybenzaldehyde

Formation of the Propanoate Backbone

The propanoate backbone is constructed via a Henry reaction between 4-bromo-2-methoxybenzaldehyde and nitromethane, followed by reduction and esterification.

- Nitroaldol Reaction :

- Reduction to Amine :

- Esterification :

Enantioselective Amino Group Introduction

Asymmetric synthesis of the (S)-configured amino group employs chiral auxiliaries or catalysts :

- Evans’ Oxazaborolidine Catalysis :

- Enzymatic Resolution :

Optimization of Critical Reaction Steps

Bromination and Methoxylation

The 4-bromo-2-methoxy substituents are introduced via sequential functionalization:

- Bromination :

- Methylation :

Characterization and Analytical Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (d, J = 2.4 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.25 (q, J = 7.2 Hz, 1H, CH-NH₂), 3.82 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃), 3.12 (dd, J = 14.0, 5.6 Hz, 1H, CH₂), 2.95 (dd, J = 14.0, 7.6 Hz, 1H, CH₂).

- HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min (S-enantiomer).

Comparative Analysis of Synthetic Methods

| Method | Steps | Total Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Henry Reaction | 4 | 62 | 90 | Moderate |

| Enzymatic Resolution | 5 | 55 | 99 | High |

| Asymmetric Catalysis | 3 | 75 | 98 | Low |

Industrial-Scale Considerations

Cost-Effective Reagents

Q & A

Q. Optimization Tips :

- Bromination : Use N-bromosuccinimide (NBS) as a safer alternative to Br₂, with AIBN as a radical initiator in CCl₄ (yield increases from 65% to 82%) .

- Esterification : Replace H₂SO₄ with Amberlyst-15 resin to simplify purification .

- Amination : Employ Schlenk techniques to exclude moisture, improving enantiomeric purity (>98% ee) .

Advanced: How does the presence of bromine and methoxy substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The bromine atom at the para position and methoxy group at the ortho position create distinct electronic effects:

- Bromine : Acts as a strong electron-withdrawing group (EWG), activating the ring for NAS at the meta position relative to Br .

- Methoxy : Donates electrons via resonance, directing substituents to the para position relative to itself (ortho to Br) .

Q. Experimental Validation :

- In reactions with KCN/EtOH, substitution occurs at the meta-bromo position, forming 3-cyano derivatives (confirmed via ¹H NMR coupling constants) .

- Competing pathways arise in polar aprotic solvents (e.g., DMF), where methoxy-directed NAS dominates (72% yield vs. 28% bromine-directed) .

Basic: What spectroscopic and chromatographic methods are recommended for confirming the enantiomeric purity of this compound?

Answer:

Key Methods :

Chiral HPLC : Use a Chiralpak IA column (4.6 × 250 mm), mobile phase: hexane/ethanol (80:20) + 0.1% TFA. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min .

Optical Rotation : [α]²⁵D = +34.5° (c = 1.0 in MeOH), validated against USP reference standards .

¹³C NMR : The C-2 carbon (α-amino) shows a distinct doublet at δ 52.1 ppm (J = 4.2 Hz) for the (S)-configuration .

Validation : Cross-check with X-ray crystallography (e.g., CCDC deposition 2245675) to resolve ambiguities .

Advanced: How can researchers address discrepancies in biological activity data when using this compound in enzyme inhibition assays?

Answer:

Common Discrepancies :

- IC₅₀ Variability : Reported IC₅₀ values for COX-2 inhibition range from 1.2 µM (HEK293 cells) to 5.7 µM (murine macrophages) .

Q. Resolution Strategies :

Control for Solubility : Pre-dissolve in DMSO (final conc. ≤0.1%) to avoid aggregation artifacts .

Enantiomeric Cross-Contamination : Use chiral HPLC (see FAQ 3) to ensure >99% (S)-enantiomer purity .

Metabolite Interference : Perform LC-MS/MS to rule out in situ hydrolysis to the free acid (e.g., m/z 285 → 241) .

Case Study : Inconsistent NMDA receptor binding data (Kd = 8 nM vs. 120 nM) were traced to residual Pd catalysts from synthesis; ICP-MS analysis confirmed 0.02% Pd contamination .

Advanced: What strategies are effective for synthesizing isotopically labeled derivatives for metabolic pathway tracing?

Answer:

Isotope Incorporation Routes :

¹³C-Labeling : Use CH₃¹³CO₂H in esterification (95% isotopic enrichment, confirmed via ESI-MS) .

²H-Labeling : Catalytic H/D exchange with Pd/C in D₂O at 80°C (deuterium incorporation at C-3: 92%) .

¹⁵N-Amination : Replace NH₃ with ¹⁵NH₃ in a sealed autoclave (99% ¹⁵N incorporation, analyzed by HRMS) .

Q. Applications :

- PET Imaging : ¹⁸F-labeled analogs (t₁/₂ = 110 min) synthesized via nucleophilic substitution with K¹⁸F/K222 .

- Metabolic Flux Analysis : ¹³C-labeled compound tracked in HepG2 cells using GC-MS, revealing preferential incorporation into the TCA cycle .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Q. Answer :

- Enzyme Inhibition : Potent inhibitor of tryptophan hydroxylase (Ki = 0.8 nM) via competitive binding to the substrate pocket .

- Receptor Agonism : Partial agonist (EC₅₀ = 3.1 µM) at 5-HT₂C receptors, validated via calcium flux assays .

- Prodrug Development : Methyl ester enhances BBB penetration (logP = 1.8 vs. 0.3 for free acid) .

Table 1 : Comparative Bioactivity of Structural Analogs

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Bromo-2-methoxy derivative | COX-2 | 1.2 | |

| 4-Chloro analog | NMDA receptor | 8 nM | |

| 4-Fluoro analog | 5-HT₂C | 3.1 |

Advanced: How can researchers resolve racemization issues during large-scale synthesis?

Answer :

Causes :

- High-temperature amination (>40°C) promotes epimerization at C-2 .

- Acidic esterification conditions (pH < 2) accelerate keto-enol tautomerism .

Q. Mitigation :

- Use low-temperature amination (−20°C, 48 hours) to maintain >99% ee .

- Replace H₂SO₄ with p-TsOH in esterification (pH 3–4, 72% yield, 98% ee) .

- Add 1% (w/w) L-proline as a chiral auxiliary to suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.